molecular formula C6H9NaO8 B12649961 Sodium hydrogen D-glucarate CAS No. 4322-63-8

Sodium hydrogen D-glucarate

Cat. No.: B12649961
CAS No.: 4322-63-8
M. Wt: 232.12 g/mol
InChI Key: HEMLSXULQATQSD-SBBOJQDXSA-M
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Description

Sodium hydrogen D-glucarate, also known as sodium (2S,3S,4S,5R)-5-carboxy-2,3,4,5-tetrahydroxypentanoate, is a derivative of D-glucaric acid. D-glucaric acid is a naturally occurring compound found in various fruits and vegetables, and it is also produced in small amounts in the human body. This compound has gained attention for its potential health benefits, particularly in detoxification processes and cancer prevention .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydrogen D-glucarate can be synthesized through the oxidation of D-glucose. The process involves the use of strong oxidizing agents such as nitric acid or potassium permanganate. The reaction conditions typically include controlled temperatures and pH levels to ensure the complete conversion of D-glucose to D-glucaric acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae are used to convert glucose into D-glucaric acid through metabolic pathways. These microorganisms are optimized to increase yield and efficiency. The resulting D-glucaric acid is then neutralized with sodium hydroxide to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen D-glucarate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium hydrogen D-glucarate has a wide range of applications in scientific research:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Sodium hydrogen D-glucarate exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Uniqueness: Its ability to act as a precursor for biodegradable materials also sets it apart from other similar compounds .

Properties

CAS No.

4322-63-8

Molecular Formula

C6H9NaO8

Molecular Weight

232.12 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6-oxohexanoate

InChI

InChI=1S/C6H10O8.Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1

InChI Key

HEMLSXULQATQSD-SBBOJQDXSA-M

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)O)O)O.[Na+]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Na+]

Origin of Product

United States

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